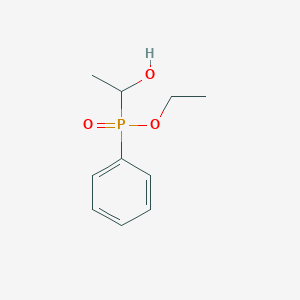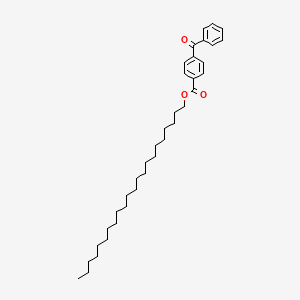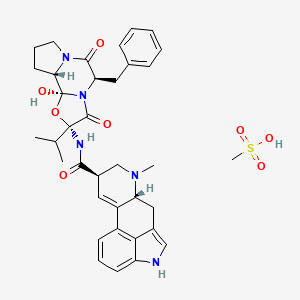![molecular formula C25H16N2 B14630193 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline CAS No. 57094-78-7](/img/structure/B14630193.png)
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline is a complex heterocyclic compound that features a fused ring system combining quinoline and indenoquinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Pfitzinger Reaction: This reaction entails the condensation of isatin with a ketone in an alkaline medium.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction process, often resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler heterocyclic compound with a single fused ring system.
Indenoquinoline: A compound with a similar fused ring structure but lacking the quinoline moiety.
Quinolone: Known for its antibacterial properties and used in various pharmaceutical applications.
Uniqueness
2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for drug development and other scientific applications.
Properties
CAS No. |
57094-78-7 |
|---|---|
Molecular Formula |
C25H16N2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-quinolin-2-yl-10H-indeno[1,2-g]quinoline |
InChI |
InChI=1S/C25H16N2/c1-3-7-20-17(6-1)13-19-15-25-18(14-21(19)20)10-12-24(27-25)23-11-9-16-5-2-4-8-22(16)26-23/h1-12,14-15H,13H2 |
InChI Key |
LOVRUJUJVJFDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C4C(=C3)C=CC(=N4)C5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
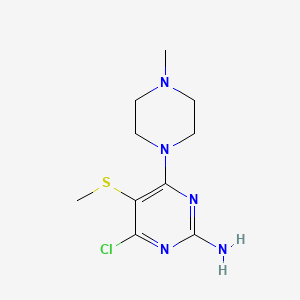
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)
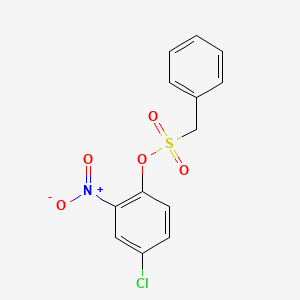
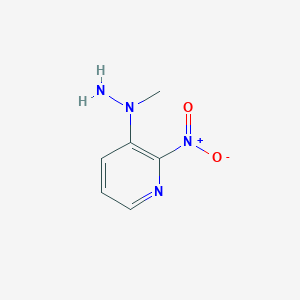

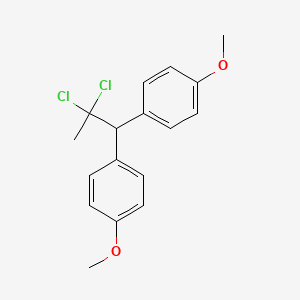

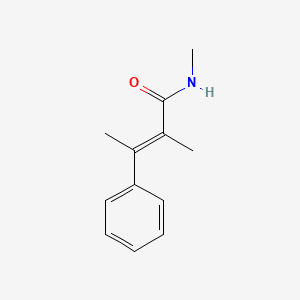
![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
